(1R,3S)-3-Aminomethyl-cyclopentanol
Overview
Description
(1R,3S)-3-Aminomethyl-cyclopentanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclopentane ring with an aminomethyl group at the 3rd position and a hydroxyl group at the 1st position. The stereochemistry of this compound is denoted by the (1R,3S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1R,3S)-3-Aminomethyl-cyclopentanol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This reaction builds the two chiral centers of the target product. The N-acylhydroxylamine compound can be obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .
Industrial Production Methods: For large-scale industrial production, the preparation method involves recrystallizing a mixture of compounds in a solvent system comprising a poor solvent (such as a ketone solvent and methanol) and a good solvent (such as water). This method ensures high reaction yield and optical purity .
Chemical Reactions Analysis
Types of Reactions: (1R,3S)-3-Aminomethyl-cyclopentanol undergoes various chemical reactions, including:
Acid-base reactions: The amine group can react with acids to form salts.
Acylation: The amine group can react with acylating agents (e.g., acetic anhydride) to form amides.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Acylating agents: Acetic anhydride, benzoyl chloride.
Carboxylic acids: Acetic acid, benzoic acid.
Major Products:
Salts: Formed from acid-base reactions.
Amides: Formed from acylation reactions.
Esters: Formed from esterification reactions.
Scientific Research Applications
(1R,3S)-3-Aminomethyl-cyclopentanol has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a valuable chiral building block in the synthesis of various biologically active molecules, introducing chirality and desired functionality into the final product.
Material Science: It is used as a ligand in the development of chiral catalysts for asymmetric reactions, crucial for the selective synthesis of enantiopure compounds.
Biological Research: Derivatives of this compound may act as inhibitors for certain enzymes, making them potential candidates for drug development.
Mechanism of Action
The mechanism of action of (1R,3S)-3-Aminomethyl-cyclopentanol involves its interaction with specific molecular targets and pathways. The amine group can participate in hydrogen bonding and act as a base, accepting protons. The hydroxyl group can also form hydrogen bonds, contributing to the molecule’s interactions with other chiral molecules. These interactions can influence the compound’s biological activity and its potential as an enzyme inhibitor.
Comparison with Similar Compounds
(1R,3S)-3-Aminocyclopentanecarboxylic acid: This compound has a similar cyclopentane ring structure with an amino group at the 3rd position and a carboxylic acid group at the 1st position.
(1R,3S)-3-Aminocyclohexanol: This compound features a cyclohexane ring instead of a cyclopentane ring, with similar functional groups.
Uniqueness: (1R,3S)-3-Aminomethyl-cyclopentanol is unique due to its specific stereochemistry and the presence of both an aminomethyl group and a hydroxyl group on a cyclopentane ring. This combination of features makes it a valuable chiral building block and a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
(1R,3S)-3-(aminomethyl)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBNZASXRSXFRW-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289478 | |
Record name | (1R,3S)-3-(Aminomethyl)cyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1110772-09-2 | |
Record name | (1R,3S)-3-(Aminomethyl)cyclopentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1110772-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,3S)-3-(Aminomethyl)cyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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